5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE basic properties
5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE basic properties
An In-Depth Technical Guide to the Core Properties of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
Foreword for the Modern Researcher
The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a cornerstone of modern medicinal chemistry and materials science. The strategic fusion of an indazole core—a renowned pharmacophore—with a functionalized thiophene ring gives rise to 5-(5-methyl-thiophen-2-yl)-1H-indazole, a compound of significant interest. This guide moves beyond a mere recitation of data, offering a deep dive into the foundational chemical and physical properties of this molecule. We will explore its structural rationale, predictable reactivity, and the inherent potential encoded within its unique architecture, providing a critical resource for professionals engaged in drug discovery and the development of novel organic materials.
Section 1: Core Molecular Profile and Physicochemical Properties
5-(5-methyl-thiophen-2-yl)-1H-indazole is a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, with a methyl-substituted thiophene group at the C5 position.[1] This specific arrangement combines the electron-rich nature of the thiophene ring with the versatile chemical personality of the indazole system, which can act as both a hydrogen bond donor and acceptor.[2] This structural amalgam makes it an attractive candidate for probing biological targets and for integration into advanced organic materials.[1]
The fundamental properties of this molecule are summarized below. These values are critical for predicting its behavior in various chemical and biological environments, from solubility in organic solvents and aqueous media to its potential for crossing biological membranes.
Table 1: Physicochemical Data for 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole
| Property | Value | Source |
| IUPAC Name | 5-(5-methylthiophen-2-yl)-1H-indazole | Chem-Impex International[1] |
| CAS Number | 885272-88-8 | Chem-Impex International[1] |
| Molecular Formula | C₁₂H₁₀N₂S | Chem-Impex International[1] |
| Molecular Weight | 214.29 g/mol | Chem-Impex International[1] |
| PubChem CID | 53408077 | Chem-Impex International[1] |
| MDL Number | MFCD05663976 | Chem-Impex International[1] |
| XLogP3-AA (Predicted) | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Note: Predicted values are computationally derived for the parent structure and are provided for estimation purposes. |
Section 2: Synthesis Strategy: A Field-Proven Approach
While specific documented syntheses for 5-(5-methyl-thiophen-2-yl)-1H-indazole are not extensively published in readily accessible literature, its structure strongly suggests a convergent synthesis strategy employing a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers, making it the industry-standard choice for linking heterocyclic rings.[3][4]
The logical and field-proven approach involves the coupling of a halogenated indazole precursor with a thiophene boronic acid derivative. This method offers high functional group tolerance and typically proceeds in good yields.[4]
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative methodology based on established procedures for similar heterocyclic couplings.[3][4]
Step 1: Preparation of 5-Bromo-1H-indazole (Starting Material) Commercially available 5-bromo-1H-indazole serves as the foundational building block for this synthesis. For cost-effectiveness and scalability, it is crucial to ensure the purity of this starting material, as impurities can interfere with the catalytic cycle of the subsequent coupling reaction.
Step 2: Preparation of (5-Methylthiophen-2-yl)boronic Acid (Coupling Partner) This reagent can be synthesized from 2-bromo-5-methylthiophene via lithium-halogen exchange followed by quenching with a trialkyl borate, or it can be sourced from commercial suppliers.
Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[4]
-
Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and reliable choice (typically 2-5 mol%).[3][4]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and an aqueous solution of the base is common.[4]
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.
Figure 1: Proposed Suzuki-Miyaura synthesis workflow.
Section 3: Spectroscopic Characterization and Structural Elucidation
The structural identity of 5-(5-methyl-thiophen-2-yl)-1H-indazole would be unequivocally confirmed through a combination of standard spectroscopic techniques. The following are predicted data based on the analysis of its constituent parts and data from analogous structures.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indazole Protons: A broad singlet for the N-H proton will appear far downfield (>10 ppm), characteristic of acidic protons on nitrogen heterocycles.[5] The proton at the C3 position of the indazole will likely appear as a singlet around 8.0-8.2 ppm. The protons on the benzene portion of the indazole (H4, H6, H7) will present as a complex multiplet system in the aromatic region (7.2-7.8 ppm).
-
Thiophene Protons: The two protons on the thiophene ring will appear as two distinct doublets in the aromatic region (approx. 6.8-7.2 ppm), with a small coupling constant (J ≈ 3-5 Hz) typical for vicinal protons in a thiophene ring.
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, likely around 2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.
-
Aromatic carbons of both the indazole and thiophene rings will resonate in the typical downfield region of approximately 110-150 ppm.[5] The carbon attached to the sulfur atom in the thiophene ring will be significantly downfield.
-
The methyl carbon will give a signal in the upfield aliphatic region, around 15-20 ppm.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3100-3400 cm⁻¹ will indicate the N-H stretching vibration.
-
Multiple sharp peaks between 1450-1600 cm⁻¹ will correspond to C=C and C=N stretching vibrations within the aromatic rings.
-
C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) will be observed at m/z = 214, corresponding to the molecular weight of the compound. The isotopic pattern will confirm the presence of one sulfur atom.
Section 4: Core Basic Properties and Chemical Reactivity
The chemical behavior of 5-(5-methyl-thiophen-2-yl)-1H-indazole is governed by the interplay between its two heterocyclic components.
Amphoteric Nature: The indazole ring system is amphoteric.[7]
-
Acidity: The N1 proton is acidic, with a pKa value for the parent indazole around 13.86.[7] This allows for deprotonation with a suitable base to form an indazolate anion, which can then be used in nucleophilic reactions, such as N-alkylation or N-arylation.
-
Basicity: The N2 nitrogen atom is basic (pKa of the conjugate acid is ~1.04 for the parent indazole), allowing it to be protonated in strongly acidic media.[7]
Reactivity Hotspots:
-
N-Functionalization: The N1 position is the most common site for electrophilic attack or substitution, such as alkylation or acylation, after deprotonation.[8] This is a critical handle for modifying the compound's properties, including solubility and biological activity.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring and the electron-rich thiophene ring are susceptible to electrophilic substitution (e.g., halogenation, nitration). The directing effects of the existing substituents will determine the regioselectivity of these reactions.
Figure 2: Key reactivity sites of the core molecule.
Section 5: Potential Applications and Biological Significance
The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs for treating a range of conditions.[9][10] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[9][11] The incorporation of a thiophene ring, another biologically important heterocycle, further enhances the potential for this molecule to interact with various biological targets.[1]
Key Areas of Interest:
-
Pharmaceutical Development: This compound is identified as a versatile building block for synthesizing novel therapeutic agents, with particular interest in the development of anti-cancer and anti-inflammatory drugs.[1] The unique molecular structure is well-suited for interacting with biological targets like protein kinases.
-
Materials Science: The distinct electronic properties conferred by the conjugated system of the indazole and thiophene rings make it a candidate for applications in organic electronics.[1] It could be used in creating advanced materials like organic semiconductors, which are essential for devices such as Organic Light Emitting Diodes (OLEDs).[1]
Conclusion
5-(5-Methyl-thiophen-2-yl)-1H-indazole is a thoughtfully designed molecule that marries the pharmacological prestige of the indazole core with the versatile electronic nature of the thiophene ring. Its fundamental properties—predictable synthesis via robust cross-coupling methods, well-defined spectroscopic signatures, and tunable reactivity at multiple sites—make it a valuable platform for further chemical exploration. For researchers in drug development and materials science, this compound represents not just a single entity, but a gateway to a diverse library of novel functional molecules with significant therapeutic and technological potential.
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